molecular formula C13H12BrF2N3O B4540554 2-(4-bromo-5-methyl-1H-pyrazol-1-yl)-N-(2,5-difluorophenyl)propanamide

2-(4-bromo-5-methyl-1H-pyrazol-1-yl)-N-(2,5-difluorophenyl)propanamide

Cat. No.: B4540554
M. Wt: 344.15 g/mol
InChI Key: FYFBOCJVRGKIQK-UHFFFAOYSA-N
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Description

2-(4-bromo-5-methyl-1H-pyrazol-1-yl)-N-(2,5-difluorophenyl)propanamide is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-5-methyl-1H-pyrazol-1-yl)-N-(2,5-difluorophenyl)propanamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

    Bromination: The methyl group on the pyrazole ring can be brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Amidation: The brominated pyrazole is then reacted with 2,5-difluoroaniline to form the final product through an amidation reaction.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, solvents, and temperature control to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group on the pyrazole ring.

    Reduction: Reduction reactions could potentially reduce the bromine atom to a hydrogen atom.

    Substitution: The bromine atom on the pyrazole ring can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while substitution could result in various substituted pyrazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases where pyrazole derivatives have shown efficacy.

    Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-(4-bromo-5-methyl-1H-pyrazol-1-yl)-N-(2,5-difluorophenyl)propanamide would depend on its specific biological target. Generally, pyrazole derivatives can interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)-N-(2,5-difluorophenyl)propanamide
  • 2-(4-bromo-5-ethyl-1H-pyrazol-1-yl)-N-(2,5-difluorophenyl)propanamide

Uniqueness

The uniqueness of 2-(4-bromo-5-methyl-1H-pyrazol-1-yl)-N-(2,5-difluorophenyl)propanamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both bromine and fluorine atoms may enhance its stability and interaction with biological targets compared to similar compounds.

Properties

IUPAC Name

2-(4-bromo-5-methylpyrazol-1-yl)-N-(2,5-difluorophenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrF2N3O/c1-7-10(14)6-17-19(7)8(2)13(20)18-12-5-9(15)3-4-11(12)16/h3-6,8H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYFBOCJVRGKIQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C(C)C(=O)NC2=C(C=CC(=C2)F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrF2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-bromo-5-methyl-1H-pyrazol-1-yl)-N-(2,5-difluorophenyl)propanamide
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2-(4-bromo-5-methyl-1H-pyrazol-1-yl)-N-(2,5-difluorophenyl)propanamide
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2-(4-bromo-5-methyl-1H-pyrazol-1-yl)-N-(2,5-difluorophenyl)propanamide
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2-(4-bromo-5-methyl-1H-pyrazol-1-yl)-N-(2,5-difluorophenyl)propanamide
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2-(4-bromo-5-methyl-1H-pyrazol-1-yl)-N-(2,5-difluorophenyl)propanamide

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